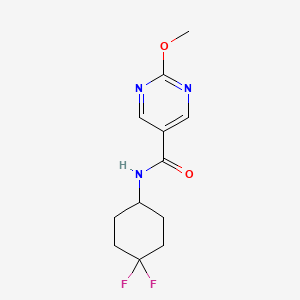

N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'DFC-1093' and is a member of the pyrimidine family of compounds. DFC-1093 has been synthesized using various methods, and its mechanism of action has been studied extensively.

Aplicaciones Científicas De Investigación

Analytical Characterization of Arylcyclohexylamines

A study characterizes three psychoactive arylcyclohexylamines, focusing on their analytical profiles and determination in biological matrices. While not directly related to N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide, this research highlights the importance of analytical methods in studying the properties of complex chemical compounds, which could be relevant for similar studies on this compound (De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D., 2013).

PET Imaging and Receptor Quantification

Another study evaluates 18F-Mefway for PET imaging of serotonin 1A receptors in humans, comparing it with another compound, 18F-FCWAY. This work underscores the role of fluorinated compounds in developing imaging agents for neurological studies, potentially offering insights into how this compound might be applied in similar contexts (Choi, J., Lyoo, C., Kim, J. S., Kim, K., Kang, J., Choi, S., Kim, J., Ryu, Y., 2015).

Kinase Inhibitor Development

Research into novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors presents a pathway to discovering new anticancer agents. The methodologies and compound structures discussed could provide a framework for the development of this compound in therapeutic contexts, especially as a kinase inhibitor (Wada, H., Cheng, L., Jiang, J., Jiang, Z., Xie, J., Hu, T., Sanganee, H., & Luker, T., 2012).

Synthesis and Antifolate Properties

A study on the synthesis and antifolate properties of a novel deazaaminopterin analogue, which is as potent as methotrexate in vitro, highlights the synthetic pathways and biological activities of complex molecules. This might offer relevant insights into the synthetic strategies and potential biological roles that this compound could possess (Degraw, J., Christie, P. H., Colwell, W. T., & Sirotnak, F. M., 1992).

Discovery of Dual Kinase Inhibitors

The discovery of dual Src/Abl kinase inhibitors with potent antitumor activity in preclinical assays showcases the process of identifying compounds with significant therapeutic potential. Such research may relate to exploring the potential of this compound in oncology (Lombardo, L., Lee, F., Chen, P., Norris, D. J., Barrish, J., Behnia, K., Castaneda, S., Cornelius, L. A. M., Das, J., Doweyko, A., Fairchild, C., Hunt, J., Inigo, I., Johnston, K., Kamath, A., Kan, D., Klei, H., Marathe, P., Pang, S., Peterson, R., Pitt, S., Schieven, G., Schmidt, R., Tokarski, J., Wen, M., Wityak, J., & Borzilleri, R., 2004).

Mecanismo De Acción

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide is the small-conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the electrical activity of neurons and their communication with each other.

Mode of Action

This compound acts as a positive allosteric modulator of SK channels . This means it binds to a site on the SK channels that is distinct from the primary active site, enhancing the channel’s response to calcium ions. This results in hyperpolarization of the neuron, slowing its firing rate .

Biochemical Pathways

The compound’s action on SK channels affects the olivo-cerebellar network , a part of the brain involved in motor control . By slowing the firing rate of Purkinje cells in the cerebellar cortex, it decreases the activity of this pathway, which is thought to have a beneficial impact on conditions like essential tremor .

Result of Action

The result of this compound’s action is a decrease in the firing of neurons in the olivo-cerebellar network . This is theorized to reduce the dysfunction of oscillatory neuronal input to the motor cortex that results in motor tremors in conditions like essential tremor .

Análisis Bioquímico

Biochemical Properties

It is known that the compound has a molecular weight of 275.335 Da

Cellular Effects

It is speculated that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that the 4,4-difluorocyclohexyl ring on the compound forms favorable hydrophobic interaction with certain residues in target proteins

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Propiedades

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N3O2/c1-19-11-15-6-8(7-16-11)10(18)17-9-2-4-12(13,14)5-3-9/h6-7,9H,2-5H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJCDLKRVIKDHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C(=O)NC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-2-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2468856.png)

![Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2468861.png)

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2468867.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2468868.png)

![N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B2468873.png)

![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2468875.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2468876.png)

![N-[(4,4-Difluorooxolan-2-yl)methyl]but-2-ynamide](/img/structure/B2468877.png)